2-Bromothiazole-5-carbonitrile
Overview
Description
2-Bromothiazole-5-carbonitrile is a useful research compound. Its molecular formula is C4HBrN2S and its molecular weight is 189.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which are structurally similar to 2-bromothiazole-5-carbonitrile, have been used in the development of anticancer drugs . These compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
2-aminothiazole derivatives have been found to exhibit their antitumor activities through various mechanisms, including the inhibition of cell proliferation .
Biochemical Pathways
2-aminothiazole derivatives have been associated with the regulation of phosphodiesterase type 5 (pde5) and the inhibition of cox-1/cox-2 .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
Result of Action
2-aminothiazole derivatives have been associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Action Environment
It is known that the compound is stable under normal temperatures and pressures .
Biochemical Analysis
Biochemical Properties
2-Bromothiazole-5-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as phosphodiesterase and cyclooxygenase. These interactions can lead to the inhibition or activation of these enzymes, thereby influencing various biochemical pathways. For instance, the compound’s interaction with phosphodiesterase can regulate cyclic nucleotide levels, impacting cellular signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For example, its impact on the phosphodiesterase enzyme can affect the levels of cyclic AMP and cyclic GMP, which are crucial for various cellular functions . Additionally, this compound has been found to affect gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For instance, its binding to phosphodiesterase can inhibit the enzyme’s activity, resulting in increased levels of cyclic nucleotides . Similarly, its interaction with cyclooxygenase can modulate the production of prostaglandins, which are involved in inflammation and other physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound has been associated with sustained changes in cellular signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity. For example, high doses of this compound have been associated with liver and kidney toxicity in animal studies . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters, and its distribution within the cell can be influenced by binding to intracellular proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.
Properties
IUPAC Name |
2-bromo-1,3-thiazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2S/c5-4-7-2-3(1-6)8-4/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVDPJMWWCIVJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591351 | |
Record name | 2-Bromo-1,3-thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440100-94-7 | |
Record name | 2-Bromo-1,3-thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-cyanothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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